molecular formula C21H15N3O2 B2887401 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide CAS No. 338975-81-8

4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B2887401
CAS No.: 338975-81-8
M. Wt: 341.37
InChI Key: KUCTXYONSMPLSC-UHFFFAOYSA-N
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Description

4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide is a chemical compound with the molecular formula C17H13N3O2. It belongs to the class of phthalazine derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide typically involves the condensation of phthalic anhydride with hydrazine to form phthalazine, followed by acylation with benzoyl chloride. The reaction conditions often include the use of a suitable solvent such as ethanol or acetic acid, and the reaction is carried out under reflux .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phthalazine derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-oxo-N,3-diphenylphthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-20(22-15-9-3-1-4-10-15)19-17-13-7-8-14-18(17)21(26)24(23-19)16-11-5-2-6-12-16/h1-14H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCTXYONSMPLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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